![molecular formula C15H25NO3S B12122932 {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine
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Overview
Description
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is an organic compound with the molecular formula C15H25NO3S and a molecular weight of 299.4289 . This compound is characterized by the presence of an ethoxy group, a methylethyl group, and a sulfonyl group attached to a phenyl ring, along with a diethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) and halogens (Cl2, Br2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diethylamine moiety may enhance binding affinity. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- {[4-Methoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine
- {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}diethylamine
- {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}dimethylamine
Uniqueness
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methylethyl groups on the phenyl ring, along with the sulfonyl and diethylamine moieties, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H25NO3S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-ethoxy-N,N-diethyl-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-6-16(7-2)20(17,18)13-9-10-15(19-8-3)14(11-13)12(4)5/h9-12H,6-8H2,1-5H3 |
InChI Key |
SCLFECYULLLVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)C(C)C |
Origin of Product |
United States |
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